4-Benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-Benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes benzoyl, chlorophenyl, hydroxy, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of key intermediates. One common method involves the acylation of a suitable precursor with benzoyl chloride, followed by chlorination and subsequent reactions to introduce the hydroxy and methoxyphenyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may produce a secondary alcohol.
Scientific Research Applications
4-Benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrol-2-one derivatives with varying substituents on the benzoyl, chlorophenyl, hydroxy, and methoxyphenyl groups. Examples include:
- 4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-Benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-Benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18ClNO4 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(4Z)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18ClNO4/c1-30-19-10-6-5-9-18(19)26-21(15-11-13-17(25)14-12-15)20(23(28)24(26)29)22(27)16-7-3-2-4-8-16/h2-14,21,27H,1H3/b22-20- |
InChI Key |
JIGJYPOLPYKTSX-XDOYNYLZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=CC=C1N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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